(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-(2-ETHOXY-4-{[(5Z)-2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes an ethoxy group, a diazinane ring, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ETHOXY-4-{[(5Z)-2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, including the formation of the diazinane ring and the subsequent attachment of the ethoxy and phenoxyacetic acid groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-ETHOXY-4-{[(5Z)-2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-ETHOXY-4-{[(5Z)-2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-ETHOXY-4-{[(5Z)-2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-ETHOXY-4-{[(5Z)-2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID include other phenoxyacetic acid derivatives and diazinane-containing compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H18N2O7 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[2-ethoxy-4-[(Z)-(2,4,6-trioxo-1-prop-2-enyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H18N2O7/c1-3-7-20-17(24)12(16(23)19-18(20)25)8-11-5-6-13(27-10-15(21)22)14(9-11)26-4-2/h3,5-6,8-9H,1,4,7,10H2,2H3,(H,21,22)(H,19,23,25)/b12-8- |
InChI Key |
VROUTNDTGJSDQT-WQLSENKSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |
Origin of Product |
United States |
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